5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile
Overview
Description
5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile: is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a carbonitrile group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile typically involves the condensation of aromatic aldehydes, phenylhydrazine, and malonitrile. This reaction is often carried out in the presence of a catalyst under reflux conditions. For example, a one-pot, three-component synthesis can be performed using aromatic aldehyde, phenylhydrazine, and malonitrile, leading to the formation of the desired pyrazole derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups, such as amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.
Scientific Research Applications
Chemistry: In chemistry, 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been studied for its anticancer, anti-inflammatory, and antimicrobial properties. For instance, derivatives of this compound have been tested for cytotoxic activity against cancer cell lines .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as liquid crystals or UV stabilizers .
Mechanism of Action
The mechanism of action of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For example, it has been found to block the cell cycle at the G2/M phase, leading to apoptosis in cancer cells. This is achieved through the downregulation of Bcl-2 gene expression and upregulation of Bax expression .
Comparison with Similar Compounds
- 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
- 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile
- 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
Uniqueness: The presence of the methoxy group in 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile distinguishes it from its analogs. This functional group can influence the compound’s reactivity and biological activity, making it a valuable scaffold for the development of new therapeutic agents .
Properties
IUPAC Name |
5-amino-1-(4-methoxyphenyl)pyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-16-10-4-2-9(3-5-10)15-11(13)8(6-12)7-14-15/h2-5,7H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQYZOPCGVEHML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(C=N2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377184 | |
Record name | 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116884-64-1 | |
Record name | 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116884-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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